1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine
Description
BenchChem offers high-quality 1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-1-(3-phenylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c25-29(26,21-11-5-2-6-12-21)22-14-16-24(17-15-22)30(27,28)23-13-7-10-20(18-23)19-8-3-1-4-9-19/h1-13,18,22H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRITWEWDJHGSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on recent studies and findings.
Synthesis
The synthesis of 1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine typically involves multi-step reactions that integrate biphenyl and sulfonyl functionalities into the piperidine framework. The detailed synthetic pathways are crucial as they influence the biological activity of the resultant compounds.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including our compound of interest, exhibit significant anticancer properties. For instance, a study highlighted that certain piperidine derivatives demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . This suggests a promising avenue for developing new cancer therapies based on the structural motifs found in 1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine | TBD | Induces apoptosis in cancer cells |
| Bleomycin | 5.0 | Standard chemotherapy agent |
Neuropharmacological Effects
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit key enzymes involved in neurotransmitter breakdown, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These findings indicate that compounds with similar structures may enhance cognitive function by increasing acetylcholine levels in the brain.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine. Variations in substituents on the piperidine ring and sulfonamide groups can significantly alter biological activity. For example, modifications that enhance lipophilicity or steric bulk around the nitrogen atom may improve binding affinity to target proteins.
Case Study 1: Anticancer Efficacy
A recent investigation utilized a series of piperidine derivatives to evaluate their anticancer efficacy in vitro. The results indicated that specific modifications to the sulfonamide groups led to enhanced cytotoxicity against various cancer cell lines. The study employed flow cytometry to assess apoptosis rates, revealing that certain derivatives induced apoptosis more effectively than others .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective properties of related piperidine compounds. The results demonstrated that these compounds could mitigate oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine?
- Methodological Answer : The synthesis typically involves sequential sulfonylation of the piperidine ring. For example:
- Step 1 : Sulfonylation at the 4-position using phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF or THF) .
- Step 2 : A second sulfonylation at the 1-position with [1,1'-biphenyl]-3-sulfonyl chloride, often requiring controlled stoichiometry and temperature (0–25°C) to avoid overreaction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the product .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and UV detection at 254 nm. Retention time and peak symmetry are critical for purity assessment .
- NMR : ¹H and ¹³C NMR should confirm the presence of two distinct sulfonyl groups (δ ~3.0–3.5 ppm for piperidine protons and δ ~125–140 ppm for aromatic carbons) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks corresponding to the molecular formula C₂₃H₂₂N₁O₄S₂ (calculated m/z: 464.11) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Predicted to be ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity. This affects solubility in polar solvents (e.g., DMSO > 10 mg/mL) .
- Hydrogen Bonding : Two sulfonyl groups act as hydrogen bond acceptors (TPSA ~80 Ų), enhancing solubility in aprotic solvents but limiting aqueous stability at extreme pH .
- Storage : Stable at –20°C under inert atmosphere; degradation observed >40°C or in prolonged light exposure .
Advanced Research Questions
Q. How do structural modifications to the biphenyl or piperidine moieties affect biological activity?
- Methodological Answer :
- Case Study : Replacing the biphenyl group with a naphthyl group (e.g., in analogs like [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone) reduced CYP3A4 inhibition by ~30% but increased BBB permeability (PAMPA assay) .
- SAR Analysis : Electron-withdrawing groups on the phenylsulfonyl moiety (e.g., –NO₂, –CF₃) enhance metabolic stability but reduce solubility. Piperidine N-substitution with alkyl chains improves target engagement in enzyme assays .
Q. What analytical techniques resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Root Cause : Discrepancies in yields (e.g., 45% vs. 68%) may arise from sulfonyl chloride purity or reaction time optimization.
- Resolution :
- Kinetic Monitoring : Use in situ FTIR to track sulfonyl chloride consumption (peak at 1180 cm⁻¹) .
- DoE Optimization : A 2³ factorial design varying temperature (0–25°C), base equivalents (1.5–3.0), and solvent (DMF vs. THF) can identify critical parameters .
Q. What computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Glide can model binding to sulfotransferases or ion channels. The biphenyl group shows π-π stacking with Tyr residues in homology models .
- MD Simulations : GROMACS simulations (100 ns, CHARMM36 force field) reveal stable hydrogen bonds between sulfonyl oxygens and Lys/Arg side chains in target proteins .
Q. How can metabolic stability be assessed in vitro?
- Methodological Answer :
- Microsomal Incubation : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS quantifies parent compound depletion (t₁/₂ < 30 min indicates high clearance) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to measure IC₅₀ values. This compound shows moderate inhibition (CYP3A4 IC₅₀ = 8.2 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
